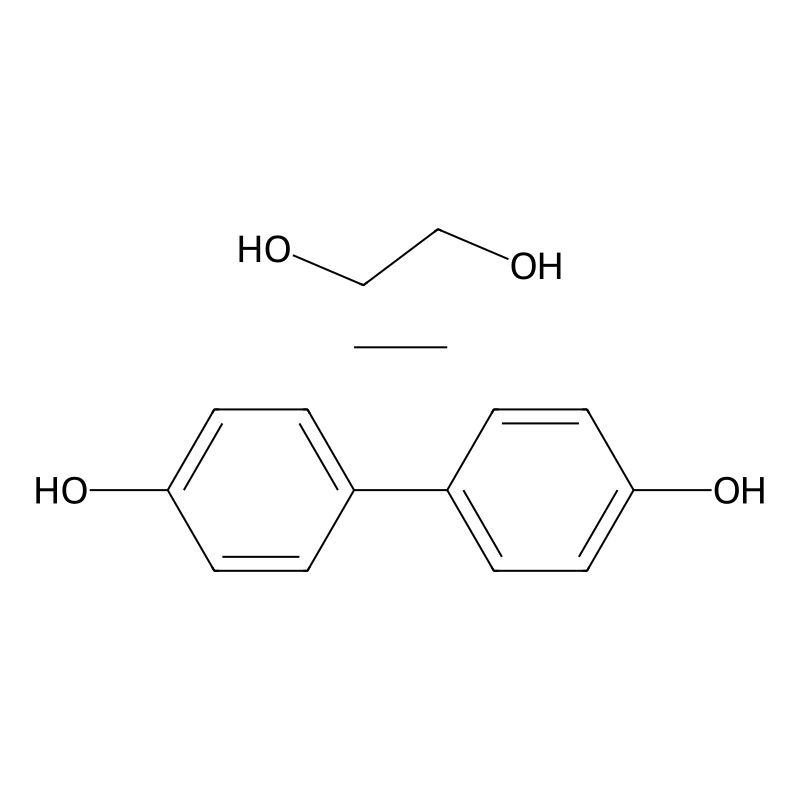

Ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Life Sciences

Cell culture studies

EBPA can be used as a non-ionic surfactant in cell culture experiments. Surfactants help disperse substances that would otherwise not mix well together, such as oils and water. In cell culture, EBPA can be used to solubilize lipids or other hydrophobic (water-fearing) components needed for cell growth or function [Source: National Institutes of Health (.gov) ].

Drug delivery research

EBPA's ability to form micelles, which are spherical structures formed by self-assembling molecules, makes it a potential candidate for drug delivery systems. These micelles can encapsulate drugs and improve their solubility and bioavailability [Source: ScienceDirect ].

Research on potential health effects

While EBPA has various applications, ongoing research is investigating its potential effects on human health. These studies are crucial for determining the safety of its use in various contexts.

Endocrine disruption

Bisphenol A, the parent molecule of EBPA, has been shown to have endocrine-disrupting properties, meaning it can interfere with the body's hormonal system. Research is ongoing to determine if EBPA shares these properties [Source: Environmental Protection Agency (.gov) ].

Other potential health effects

Studies suggest potential links between EBPA exposure and other health concerns, such as certain types of cancer and metabolic disorders. However, more research is needed to confirm these links and understand the underlying mechanisms [Source: National Institutes of Health (.gov) ].

Ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol is a complex organic compound that integrates three distinct chemical entities: ethane, ethane-1,2-diol (commonly known as ethylene glycol), and 4-(4-hydroxyphenyl)phenol. Each component contributes unique properties to the compound. Ethane is a simple alkane, while ethane-1,2-diol serves as a versatile diol with significant industrial applications. The phenolic component, 4-(4-hydroxyphenyl)phenol, is notable for its biological activities and potential therapeutic effects.

As a surfactant, EBPA-1 reduces the surface tension of water, allowing it to interact with and disperse oil and other non-polar substances. This property makes it useful in various applications such as detergents, cosmetics, and pharmaceuticals [].

- Oxidation: The diol can be oxidized to form aldehydes or carboxylic acids, typically using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The phenolic hydroxyl groups can undergo reduction to yield corresponding alcohols, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxyl groups on the phenolic component can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form alkylated or acylated derivatives.

The biological activity of ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol is primarily attributed to its phenolic component. Phenolic compounds are known for their antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This activity may have implications in various health-related contexts, such as inflammation and cancer prevention. Additionally, the compound's structure suggests potential interactions with biological targets like enzymes and receptors involved in oxidative stress pathways.

The synthesis of ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol can be achieved through multiple routes:

- Hydration of Ethylene Oxide: Ethylene oxide is hydrated to produce ethane-1,2-diol.

- Hydroxylation of Biphenyl: The phenolic component can be synthesized via the hydroxylation of biphenyl.

- Combination Under Controlled Conditions: The final compound is formed by combining the diol and phenolic intermediates under specific conditions to ensure high purity and yield.

This compound has several applications across various fields:

- Industrial Uses: Ethane-1,2-diol is widely used in antifreeze formulations and as a solvent in various chemical processes.

- Pharmaceuticals: The phenolic component's biological properties make it a candidate for drug development and antioxidant formulations.

- Research: It serves as a model compound in biochemical studies due to its complex structure and reactivity.

Studies have indicated that ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol interacts with various molecular targets. Its antioxidant properties allow it to donate hydrogen atoms from hydroxyl groups, effectively neutralizing free radicals. This mechanism can potentially modulate oxidative stress pathways in biological systems. Furthermore, interaction studies suggest that it may influence enzyme activity related to metabolic processes .

Ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol can be compared with several similar compounds:

| Compound Name | Unique Features |

|---|---|

| Ethylene Glycol | Lacks the phenolic group but retains the diol structure. |

| Biphenyl | Contains a similar phenolic structure but lacks the diol component. |

| Phenol | Contains the phenolic group but lacks both the diol and ethane components. |

| 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol | Similar structure but features two hydroxyphenyl groups instead of one. |

The uniqueness of ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol lies in its combination of a simple hydrocarbon framework with a functional diol and a biologically active phenolic group. This unique composition imparts distinct chemical and biological properties not found in the individual components or similar compounds .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).